3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound with a complex structure that includes a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine typically involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent. One common method involves the use of 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then further reacted with methylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-oxo-1,2,3,4-tetrahydropyrimidine
Uniqueness
3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both a phenoxy group and an amine group. This combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-7-11(2)9-12(8-10)14-6-4-5-13-3/h7-9,13H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZRTKRWTWEOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629782 |
Source
|
Record name | 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-52-7 |
Source
|
Record name | 3-(3,5-Dimethylphenoxy)-N-methyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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